2,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 3-chlorophenyl group and at position 4 with a benzohydrazide moiety bearing 2,4-dichloro substituents. The pyrazolo[3,4-d]pyrimidine scaffold is renowned for its pharmacological versatility, particularly in kinase inhibition .
Properties
IUPAC Name |
2,4-dichloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N6O/c19-10-2-1-3-12(6-10)27-17-14(8-24-27)16(22-9-23-17)25-26-18(28)13-5-4-11(20)7-15(13)21/h1-9H,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPRROAMVNAKQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves multistep reactions starting from readily available precursors:
Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core by cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Step 2: Substitution reactions on the pyrimidine ring to introduce the chlorophenyl group.
Step 3: The final coupling with 2,4-dichlorobenzohydrazide under controlled conditions to form the target compound.
Reaction conditions often require acidic or basic environments, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrially, this compound can be synthesized using batch or continuous flow reactors, ensuring efficient scalability. Key factors include:
Optimized reaction conditions to maximize yield.
Purification processes such as recrystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: It can also be reduced under suitable conditions, affecting the pyrazolo[3,4-d]pyrimidine ring or chlorophenyl groups.
Substitution: The presence of chlorine atoms enables nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation Products: Various hydroxylated or ketonic derivatives.
Reduction Products: Hydrogenated forms of the original compound.
Substitution Products: Halogenated derivatives or compounds with different substituents in place of chlorine.
Scientific Research Applications
2,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide finds extensive use in:
Chemistry: As a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent due to its interaction with various biological targets.
Medicine: Explored for its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Modulation of signaling pathways, inhibition of enzymatic activities, or interference with nucleic acid functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogues differ primarily in substituents on the benzohydrazide group and the pyrazolo[3,4-d]pyrimidine core. Key examples include:
Key Observations :
Key Insights :
- The target’s dichlorobenzohydrazide group may enhance RAF inhibition compared to methoxy or hydroxy analogues due to stronger hydrophobic interactions .
Physicochemical Properties
Biological Activity
2,4-Dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (CAS Number: 881082-37-7) is a synthetic compound characterized by its complex structure and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 433.7 g/mol. The compound features a dichloro-substituted benzohydrazide moiety linked to a pyrazolo[3,4-d]pyrimidine structure, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 881082-37-7 |
| Molecular Formula | C₁₈H₁₁Cl₃N₆O |
| Molecular Weight | 433.7 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines and reduce nitric oxide production in activated microglia, which is crucial in neuroinflammatory conditions such as Parkinson's disease (PD) .
- Anticancer Properties : Similar pyrazolo[3,4-d]pyrimidine derivatives have shown promising anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through the modulation of key signaling pathways like NF-κB .
- Antimicrobial Effects : Some derivatives demonstrate antibacterial activity against pathogenic bacteria, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Neuroprotective Effects : A study highlighted that similar compounds could significantly protect dopaminergic neurons from LPS-induced neurotoxicity by modulating inflammatory responses through NF-κB signaling pathways . This suggests that the compound may have therapeutic potential for neurodegenerative diseases.
- Antitumor Activity : In vitro assays showed that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating their effectiveness as anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, and how are intermediates characterized?
- Methodology :
- Step 1 : Synthesize the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted pyrimidines with hydrazine derivatives under reflux (e.g., using anhydrous acetonitrile or dichloromethane as solvents) .
- Step 2 : Functionalize the core with chlorophenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., using Cs₂CO₃ and Pd₂(dba)₃ for aryl amination) .
- Step 3 : Attach the benzohydrazide moiety via condensation reactions with substituted benzoyl chlorides in dry benzene .
- Characterization : Use IR spectroscopy to confirm C=O (1650–1700 cm⁻¹) and NH (3200–3300 cm⁻¹) stretches, and ¹H/¹³C NMR to verify substituent integration and coupling patterns .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodology :
- HPLC Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching chlorine substitution .
- Melting Point Determination : Compare observed values with literature data to detect impurities (e.g., sharp melting points within 1–2°C range indicate high crystallinity) .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence yield and by-product formation during synthesis?
- Data-Driven Analysis :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may lead to O- vs. N-alkylation by-products. Non-polar solvents (e.g., benzene) favor selective benzohydrazide formation .
- Catalyst Optimization : Pd₂(dba)₃/XPhos systems enhance coupling efficiency for aryl amination (yield: 70–88%) compared to traditional Buchwald-Hartwig conditions .
- Temperature Control : Reactions above 100°C risk decomposition of the pyrazolo[3,4-d]pyrimidine core; lower temperatures (60–80°C) improve stability but prolong reaction times .
Q. What strategies resolve contradictory spectral data during structural confirmation (e.g., unexpected NH or C=O signals)?
- Troubleshooting Workflow :
- Case 1 : Extra NH peaks in IR/NMR may indicate unreacted hydrazine intermediates. Reflux with acetic anhydride can acetylate free amines, simplifying spectra .
- Case 2 : Split C=O signals in ¹³C NMR suggest rotameric forms. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce peaks and confirm dynamic behavior .
- Case 3 : Discrepancies in molecular ion intensity (MS) may arise from chloride loss. Employ softer ionization techniques (e.g., MALDI-TOF) to minimize fragmentation .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets (e.g., kinase inhibition)?
- Methodological Framework :
- Substituent Variation : Synthesize analogs with halogen (F, Br), methyl, or methoxy groups at the 3-chlorophenyl or benzohydrazide positions to probe steric/electronic effects .
- In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities for kinases like JAK2 or EGFR, prioritizing compounds with ΔG < -8 kcal/mol .
- In Vitro Assays : Screen analogs against kinase panels (e.g., Eurofins KinaseProfiler) at 10 μM concentrations, using staurosporine as a positive control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
